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Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzoic acid

Cat. No.: B146667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Fluoro-3-methoxybenzoic acid. The information presented herein is essential
for the structural elucidation, identification, and purity assessment of this compound, which
serves as a valuable building block in medicinal chemistry and materials science. This
document details experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy
and Mass Spectrometry (MS). While experimental Infrared (IR) and Carbon-13 NMR (33C NMR)
data for 2-Fluoro-3-methoxybenzoic acid are not readily available in the public domain,
representative data from closely related isomers are presented for comparative analysis.

Spectroscopic Data

The spectroscopic data for 2-Fluoro-3-methoxybenzoic acid and its isomers are summarized
in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data for 2-Fluoro-3-methoxybenzoic acid
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.46 ddd 6.0,18,14 Aromatic CH

7.36 dt 1.6,8.1 Aromatic CH

7.20 dt 1.4,8.1 Aromatic CH

3.92 S - -OCHs

Solvent: acetone-ds, Spectrometer frequency: 300 MHz

1F NMR Data for 2-Fluoro-3-methoxybenzoic acid

Chemical Shift (8) ppm Multiplicity

-134.04 m

Solvent: acetone-ds, Spectrometer frequency: 300 MHz

13C NMR Data for 3-Fluoro-4-methoxybenzoic acid (for comparison)

Chemical Shift (6) ppm

166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96

Note: This data is for the isomer 3-Fluoro-4-methoxybenzoic acid and is provided as a
reference for the expected chemical shift regions.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Benzoic Acid Derivatives

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b146667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

3300-2500 Broad, Strong dimer)

3100-3000 Medium C-H stretch (Aromatic)
1710-1680 Strong C=0 stretch (Carboxylic acid)
1600-1450 Medium to Weak C=C stretch (Aromatic ring)
1300-1200 Strong C-O stretch (Carboxylic acid)
1250-1000 Strong C-O stretch (Aryl ether)

~920 Broad, Medium O-H bend (Out-of-plane)

Note: This table represents typical IR absorption bands for benzoic acid derivatives. An

experimental spectrum for 2-Fluoro-3-methoxybenzoic acid is not available.

Mass Spectrometry (MS)

Mass Spectral Data for 2-Fluoro-3-methoxybenzoic acid

mlz

lon

171

[M+H]*

lonization method: Electrospray lonization (ESI), positive ion mode.

Predicted Mass Spectral Data for 2-Fluoro-3-methoxybenzoic acid

Adduct Predicted m/z
[M+H]* 171.04520
[M+Na]* 193.02714
[M-H]- 169.03064
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Source: PubChemLite. These values are predicted and may differ slightly from experimental

results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to

characterize aromatic carboxylic acids like 2-Fluoro-3-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-20 mg of the sample is dissolved in a suitable
deuterated solvent (e.g., acetone-ds, CDCls, DMSO-ds) to a final volume of 0.5-0.7 mL in a
standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a
proton frequency of 300 MHz or higher.

Data Acquisition: For tH NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent
peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid sample is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is
recorded. The sample spectrum is then collected, and the background is automatically
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subtracted. The spectrum is typically scanned over the range of 4000-400 cm~1.

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to
identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted
to the low pg/mL or ng/mL range.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common choice for
the analysis of polar molecules like carboxylic acids.

Data Acquisition: The sample solution is introduced into the ion source, where it is nebulized
and ionized. The resulting ions are then guided into the mass analyzer, which separates
them based on their mass-to-charge ratio (m/z). The data is collected in either positive or
negative ion mode.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of
the compound from the molecular ion peak (e.g., [M+H]* or [M-H]").

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A general workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-3-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-
methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b146667?utm_src=pdf-body-img
https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b146667#spectroscopic-data-of-2-fluoro-3-methoxybenzoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146667?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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